Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

Catalog No.
S2648916
CAS No.
154395-64-9
M.F
C33H36N2O14
M. Wt
684.651
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

CAS Number

154395-64-9

Product Name

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid

Molecular Formula

C33H36N2O14

Molecular Weight

684.651

InChI

InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1

InChI Key

NCEAGRHWPMBXDK-FSGGUYTISA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available

Fmoc-L-Asn(β-D-Glc(Ac)4)-OH, also known as N-α-(fluorenylmethoxycarbonyl)-L-asparagine linked to a peracetylated β-D-glucopyranose unit, is a synthetic building block used in the field of peptide chemistry, particularly in the synthesis of glycopeptides []. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). They play vital roles in various biological processes [].


Molecular Structure Analysis

The key features of the molecule include:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the N-terminus (α-amino group) of the L-asparagine (Asn) residue. This is crucial for controlled peptide chain assembly during synthesis [].
  • L-Asparagine: The L-isomer of asparagine, an amino acid containing an α-amino group, an α-carboxyl group, and a side chain with an amide group.
  • Peracetylated β-D-glucopyranose: A β-D-glucose sugar unit (Glc) with all four hydroxyl groups acetylated (replaced with acetyl groups -Ac). This increases the molecule's stability and solubility [].

The specific structure of the glycosidic linkage (bond between the sugar and Asn) is a β-glycosidic bond, where the anomeric carbon (C1) of the glucose connects to the amide nitrogen of the asparagine side chain.


Chemical Reactions Analysis

  • Coupling: The Fmoc group on the Asn residue is selectively removed using a mild acid treatment. The exposed α-amino group of Asn then reacts with the C-terminus of a growing peptide chain on the resin, forming a new peptide bond (amide bond) [].
  • Deprotection and Cleavage: After completing the peptide sequence, the remaining Fmoc groups and the peracetyl protecting groups on the sugar are removed using specific cleavage cocktails. Finally, the glycopeptide is cleaved from the resin support, yielding the desired product.

Physical And Chemical Properties Analysis

  • Solid form: As a building block for peptide synthesis, Fmoc-L-Asn(β-D-Glc(Ac)4)-OH is likely a solid at room temperature.
  • Solubility: The presence of the Fmoc group and the peracetylated sugar unit suggests moderate solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].
  • Stability: The peracetylated sugar improves stability compared to a non-acetylated glycosylated asparagine. However, the molecule might still be sensitive to moisture and strong acids/bases.

Fmoc-L-Asn(β-D-Glc(Ac)4)-OH itself doesn't have a specific mechanism of action. It serves as a building block to create glycopeptides, which can have diverse functions depending on the specific sequence and sugar moiety. Glycopeptides are involved in various biological processes, including cell-cell recognition, immune response, and protein folding [].

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to local regulations.

Solid-phase peptide synthesis is a technique for efficiently creating peptides (chains of amino acids) by attaching them one by one to a solid support. Glycopeptides are a specific type of peptide where one or more sugar molecules (glycans) are attached to the amino acid chain.

Fmoc Protecting Group

The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which is a protecting group commonly used in SPPS. This group shields the N-terminus (amino group) of the asparagine residue during peptide chain elongation, ensuring it only reacts when desired during deprotection steps.

Glycosylated Asparagine

The molecule also possesses a β-D-Glc(Ac)4 moiety, which represents a β-D-glucopyranose (glucose) sugar molecule with all four hydroxyl groups acetylated (attached to an acetyl group). This sugar is linked to the γ-carboxamide side chain of the asparagine residue, forming a N-glycosidic linkage, the most common type of glycosylation in proteins.

Applications in Glycopeptide Research

Fmoc-L-Asn(β-D-Glc(Ac)4)-OH is a valuable tool for researchers studying glycopeptides due to several reasons:

  • Controlled Glycosylation: The use of a pre-glycosylated building block allows for the introduction of a specific glycan structure at a defined position within the peptide chain. This enables the study of how glycans influence peptide function and interactions.
  • Site-Specific Modification: The N-glycosylation occurs on the asparagine residue, ensuring the sugar is placed at a predictable location within the peptide. This is crucial for investigating the role of glycosylation in protein folding, recognition, and activity.
  • Simplification of Synthesis: By using a pre-glycosylated building block, researchers can avoid complex and lengthy procedures for attaching glycans to peptides after synthesis. This streamlines the process and improves the efficiency of glycopeptide production.

XLogP3

1.6

Dates

Modify: 2023-08-16

Explore Compound Types